![molecular formula C11H5Br2N3O3 B12899345 6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine CAS No. 61982-61-4](/img/structure/B12899345.png)
6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes a pyridine ring fused to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde, followed by bromination and nitration reactions to introduce the bromine and nitrofuran groups, respectively . The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using cost-effective reagents are crucial for industrial applications .
化学反応の分析
Types of Reactions
6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The nitrofuran group can be oxidized to form different functional groups.
Reduction: The nitrofuran group can also be reduced to an amine or other derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrofuran group can yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized imidazo[1,2-a]pyridine derivatives .
科学的研究の応用
6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of novel heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
作用機序
The mechanism of action of 6,8-Dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The nitrofuran group can undergo redox cycling, generating reactive oxygen species that can damage cellular components. Additionally, the imidazo[1,2-a]pyridine core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and nitrofuran groups.
2-Bromoimidazo[1,2-a]pyridine: A simpler derivative with only one bromine atom.
5-Nitrofuran-2-ylimidazo[1,2-a]pyridine: A derivative with only the nitrofuran group.
Uniqueness
The combination of these functional groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .
特性
CAS番号 |
61982-61-4 |
|---|---|
分子式 |
C11H5Br2N3O3 |
分子量 |
386.98 g/mol |
IUPAC名 |
6,8-dibromo-2-(5-nitrofuran-2-yl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C11H5Br2N3O3/c12-6-3-7(13)11-14-8(5-15(11)4-6)9-1-2-10(19-9)16(17)18/h1-5H |
InChIキー |
GNIUZXMCIVBJQA-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)[N+](=O)[O-])C2=CN3C=C(C=C(C3=N2)Br)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Chlorophenyl)methyl]-6,7-bis[(propan-2-yl)oxy]isoquinoline](/img/structure/B12899265.png)
![3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine](/img/structure/B12899270.png)
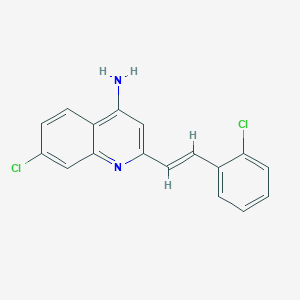
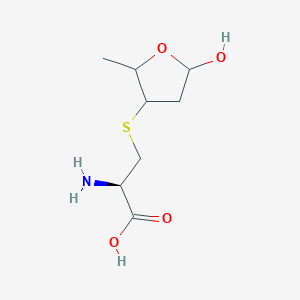
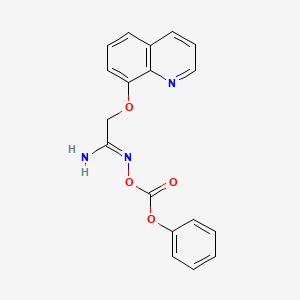
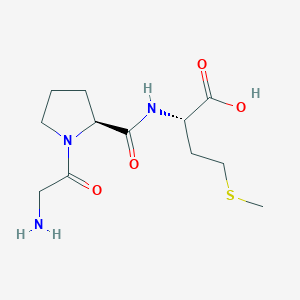
![Benzenamine, N-[(diphenylphosphinyl)methyl]-](/img/structure/B12899318.png)
![3-Ethyl-5,7-dimethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12899319.png)

![Acetamide, N-[[2-[(2-furanylmethyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B12899324.png)
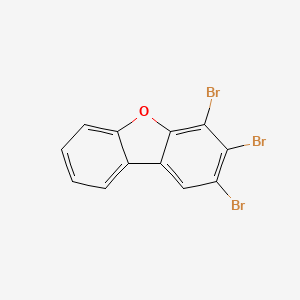
![Cis-octahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B12899337.png)
![1-(4-Methoxyphenyl)-2-[2-(trifluoromethyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12899344.png)
![1-(3-Ethylbenzo[c]isoxazol-6-yl)ethanone](/img/structure/B12899352.png)
